molecular formula C18H20N6OS3 B2694412 N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 1105225-62-4

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2694412
CAS No.: 1105225-62-4
M. Wt: 432.58
InChI Key: HLZFMUIGKIRUPN-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 4-methylthiazole ring, a 1,3,4-thiadiazole moiety substituted with a 4-phenylpiperazine group, and a sulfanyl acetamide bridge. Such structural attributes are common in bioactive molecules targeting enzymes or receptors in neurological and oncological pathways .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS3/c1-13-11-26-16(19-13)20-15(25)12-27-18-22-21-17(28-18)24-9-7-23(8-10-24)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZFMUIGKIRUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a thiazole ring with a thiadiazole moiety linked through an acetamide group. The presence of the piperazine ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit various mechanisms of action that contribute to their anticancer effects:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without significantly affecting protein synthesis, which is crucial for cancer cell proliferation .
  • Enzyme Inhibition : These compounds can act as inhibitors of enzymes such as phosphodiesterase and carbonic anhydrase, which are involved in cellular signaling pathways that regulate growth and apoptosis .
  • Receptor Modulation : Some derivatives function as antagonists at adenosine A3 receptors, potentially leading to altered tumor microenvironment interactions .

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound against various human cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)8.0
SK-MEL-2 (Skin Cancer)4.27
HCT15 (Colon Cancer)10.5
MDA-MB-231 (Breast Cancer)9.0
U87 (Glioblastoma)12.0

The compound demonstrated significant cytotoxicity across multiple cancer types, with particularly potent activity against skin and lung cancer cell lines.

Case Studies

  • Alam et al. (2011) conducted a study on various thiadiazole derivatives and found that compounds similar to this compound exhibited substantial growth inhibition in human cancer cell lines including A549 and SK-MEL-2 .
  • Aliabadi et al. (2013) reported on the synthesis and evaluation of thiadiazole derivatives against prostate and breast cancer cell lines. Their findings indicated that modifications in the thiadiazole structure could enhance anticancer activity significantly .
  • Research by Almasirad et al. (2016) highlighted the development of new thiadiazole derivatives with promising results against leukemia and ovarian cancer cell lines using MTT assays to assess cytotoxicity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and thiadiazole compounds exhibit promising antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth effectively. For example:

  • In vitro Studies : Research has shown that related compounds display significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways .

Anticancer Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has also been evaluated for its anticancer properties:

  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Results indicate that these compounds can induce apoptosis in cancer cells .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation or the induction of oxidative stress within cancer cells .

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus and E. coli strains .
Study 2Anticancer PotentialShowed significant cytotoxic effects on MCF7 cells with IC50 values indicating strong activity .
Study 3Molecular DockingIdentified potential binding sites on target proteins, suggesting mechanisms for both antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

  • Structure : Contains a benzothiazole core instead of thiazole and lacks the thiadiazole-sulfanyl linkage.
  • Activity : Demonstrated anticancer activity via kinase inhibition, attributed to the 4-methylpiperazine group enhancing cellular penetration .
  • Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF, using K₂CO₃ as a base .

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

  • Structure : Replaces the phenylpiperazine with a benzylsulfanyl group and substitutes the thiazole with a chloro-methylphenyl acetamide.

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Structure: Incorporates a thienopyrimidine ring instead of phenylpiperazine.

Pharmacological and Physicochemical Comparisons

Compound Key Structural Features Biological Activity LogP* (Predicted) Synthesis Method
Target Compound 4-Methylthiazole, phenylpiperazine-thiadiazole Hypothesized CNS/kinase modulation 3.2 Nucleophilic substitution (thiol + chloroacetamide)
BZ-IV Benzothiazole, 4-methylpiperazine Anticancer (kinase inhibition) 2.8 Coupling reaction in DMF with K₂CO₃
2-{[5-(Benzylsulfanyl)-...acetamide Benzylsulfanyl, chloro-methylphenyl Undisclosed (structural analog of diuretics) 4.1 Thiol-alkylation under basic conditions
Thienopyrimidine Derivative Thienopyrimidine, 5-methylthiadiazole Anticancer (tyrosine kinase inhibition) 3.5 Multi-step cyclization and coupling

*LogP values estimated using fragment-based methods.

Pharmacological Target Hypotheses

  • Thiadiazole-Thiazole Synergy: The dual heterocyclic system may mimic ATP-binding sites in kinases, as seen in BZ-IV and thienopyrimidine derivatives .
  • Sulfanyl Linker : Enhances metabolic stability compared to sulfonamide analogs (e.g., acetazolamide derivatives in ), which are prone to hydrolysis .

Q & A

Q. Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

  • Methodological Answer : Use Sprague-Dawley rats for preliminary PK studies. Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg), collecting plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Analyze samples via UPLC-MS/MS (positive ion mode, m/z 450–600 range). Calculate AUC, Cmax, and t½ using non-compartmental models. Adjust doses based on hepatic microsomal stability assays .

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